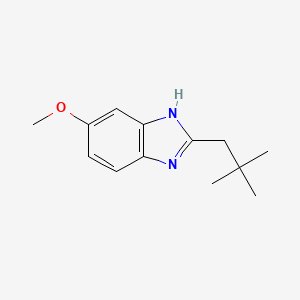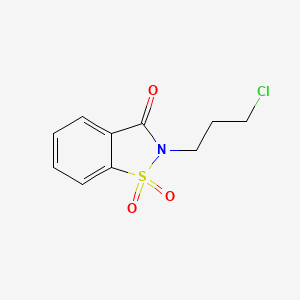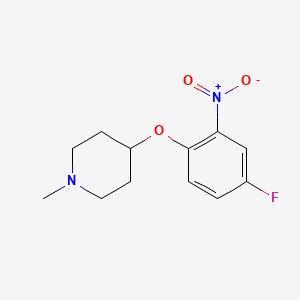
4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a fluoro-nitrophenoxy group
Méthodes De Préparation
The synthesis of 4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine typically involves the following steps:
Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group, forming 4-fluoro-2-nitrophenol.
Etherification: The 4-fluoro-2-nitrophenol is then reacted with 1-methylpiperidine in the presence of a base, such as potassium carbonate, to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, methanol, and m-chloroperbenzoic acid. Major products formed from these reactions include 4-(4-Amino-2-nitrophenoxy)-1-methylpiperidine, substituted derivatives, and N-oxide derivatives.
Applications De Recherche Scientifique
4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and enzyme activities.
Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-(4-Fluoro-2-nitrophenoxy)-1-methylpiperidine can be compared with similar compounds such as:
4-(4-Chloro-2-nitrophenoxy)-1-methylpiperidine: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
4-(4-Fluoro-2-aminophenoxy)-1-methylpiperidine: This compound has an amino group instead of a nitro group, which can influence its chemical behavior and biological activity.
4-(4-Fluoro-2-nitrophenoxy)-1-ethylpiperidine: This compound has an ethyl group instead of a methyl group, which can alter its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it valuable for various applications.
Propriétés
Numéro CAS |
825619-01-0 |
|---|---|
Formule moléculaire |
C12H15FN2O3 |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
4-(4-fluoro-2-nitrophenoxy)-1-methylpiperidine |
InChI |
InChI=1S/C12H15FN2O3/c1-14-6-4-10(5-7-14)18-12-3-2-9(13)8-11(12)15(16)17/h2-3,8,10H,4-7H2,1H3 |
Clé InChI |
DNBOFHZKNXLFAN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)

![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
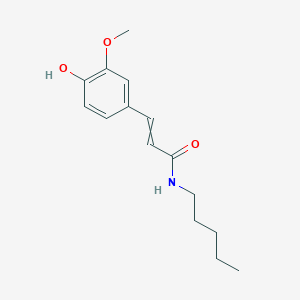




![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
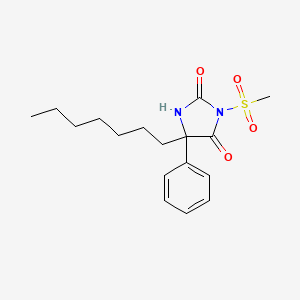
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)

